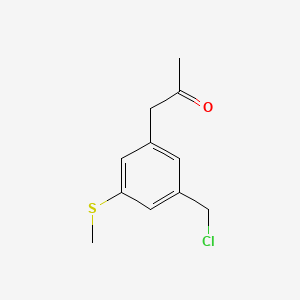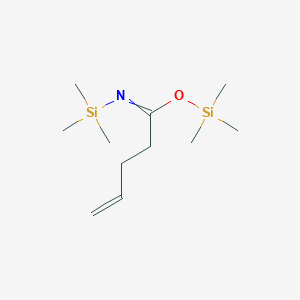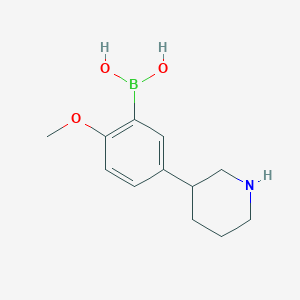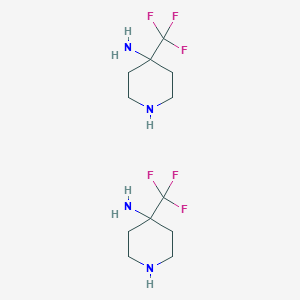
4-Trifluoromethyl-piperidin-4-ylamine 4-Trifluoromethyl-piperidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-piperidin-4-ylamine is a chemical compound with the molecular formula C6H11F3N2 It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-piperidin-4-ylamine typically involves the hydrogenation reduction of 4-Trifluoromethyl-pyridine. The process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is conducted under hydrogen gas at room temperature and a pressure range of 3-12 atmospheres. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of 4-Trifluoromethyl-piperidin-4-ylamine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient distillation units to ensure high yield and purity of the product. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-piperidin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-Trifluoromethyl-piperidin-4-ylamine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-Trifluoromethyl-piperidin-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is studied. The exact molecular targets and pathways involved may vary, but common mechanisms include binding to active sites of enzymes or receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine: Similar structure with a benzyl group instead of an amine group.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure with a pyridine ring instead of a piperidine ring.
Uniqueness
4-Trifluoromethyl-piperidin-4-ylamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H22F6N4 |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
4-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/2C6H11F3N2/c2*7-6(8,9)5(10)1-3-11-4-2-5/h2*11H,1-4,10H2 |
InChI Key |
MCYSRIPANJTKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)N.C1CNCCC1(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


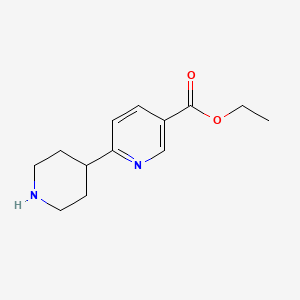

![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)

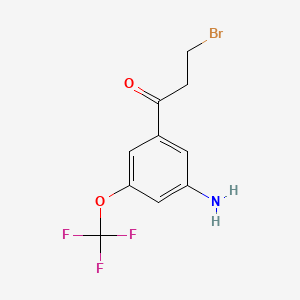
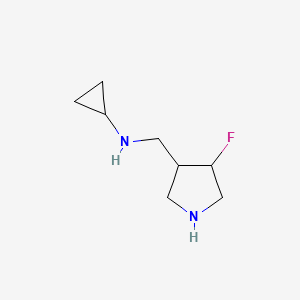
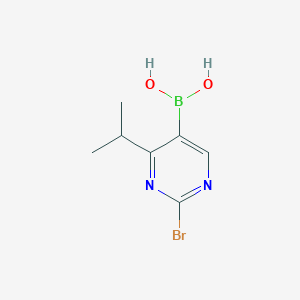
![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)

